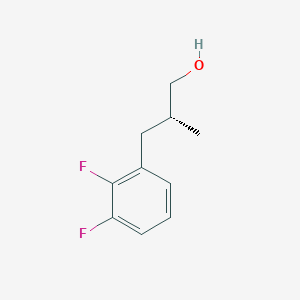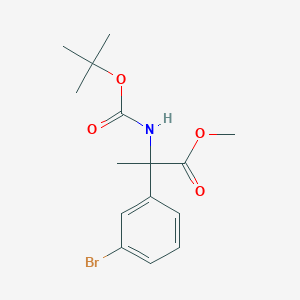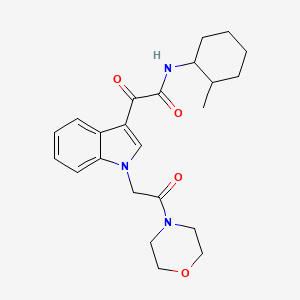
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol, commonly known as DFMP, is a chiral alcohol compound that has been widely studied for its potential applications in various fields of science. DFMP is a colorless liquid that is soluble in water and has a molecular weight of 178.19 g/mol.
Mécanisme D'action
The mechanism of action of DFMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. DFMP has been shown to inhibit the activity of the proteasome, an enzyme complex that plays a key role in the degradation of proteins. DFMP has also been shown to disrupt the function of the endoplasmic reticulum, a cellular organelle involved in protein synthesis and folding.
Biochemical and Physiological Effects
DFMP has been found to have a number of biochemical and physiological effects. In vitro studies have shown that DFMP can induce apoptosis, or programmed cell death, in cancer cells. DFMP has also been found to inhibit the replication of certain viruses, including the hepatitis C virus. In vivo studies have shown that DFMP can reduce tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DFMP has several advantages for use in lab experiments. It is a chiral molecule, which makes it useful for studying asymmetric reactions and chiral separation techniques. DFMP is also relatively easy to synthesize in high purity. However, DFMP has some limitations for lab experiments. It is a toxic compound and must be handled with care. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on DFMP. One area of interest is the development of DFMP-based drugs for the treatment of viral infections and cancer. Another area of interest is the use of DFMP as a chiral building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of DFMP and its potential applications in catalysis and other fields of science.
Conclusion
In conclusion, DFMP is a chiral alcohol compound that has been widely studied for its potential applications in various fields of science. Its synthesis method has been optimized to yield high purity DFMP in good yields. DFMP has been found to exhibit antiviral and anticancer properties, and has been used as a building block for the synthesis of chiral polymers and as a chiral ligand in asymmetric catalysis reactions. Further research is needed to fully understand the mechanism of action of DFMP and its potential applications in various fields of science.
Méthodes De Synthèse
DFMP can be synthesized through a three-step process involving the reaction of 2,3-difluorobenzaldehyde with methylmagnesium bromide, followed by the addition of titanium (IV) isopropoxide and then reduction with lithium aluminum hydride. This synthesis method has been optimized to yield high purity DFMP in good yields.
Applications De Recherche Scientifique
DFMP has been studied for its potential applications in various fields of science, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, DFMP has been found to exhibit antiviral and anticancer properties. In material science, DFMP has been used as a building block for the synthesis of chiral polymers. In catalysis, DFMP has been used as a chiral ligand in asymmetric catalysis reactions.
Propriétés
IUPAC Name |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7,13H,5-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCLMJUMLQZASZ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2770164.png)
![6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2770165.png)
![1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2770166.png)
![5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid](/img/structure/B2770168.png)
![4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide](/img/structure/B2770170.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2770172.png)
![7-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2770173.png)


![2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770179.png)
![(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2770180.png)
![N-(4-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2770181.png)